molecular formula C10H17NO2S B15222526 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide

Katalognummer: B15222526
Molekulargewicht: 215.31 g/mol
InChI-Schlüssel: KPEOZPRBJFMQEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring with a 1,1-dioxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of cyclopent-1-en-1-yl ethylamine with thietane 1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopent-1-en-1-yl derivatives: Compounds with similar cyclopentene structures.

    Thietane derivatives: Compounds containing the thietane ring with different substituents.

Uniqueness

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the cyclopentene and thietane 1,1-dioxide moieties, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H17NO2S

Molekulargewicht

215.31 g/mol

IUPAC-Name

N-[2-(cyclopenten-1-yl)ethyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C10H17NO2S/c12-14(13)7-10(8-14)11-6-5-9-3-1-2-4-9/h3,10-11H,1-2,4-8H2

InChI-Schlüssel

KPEOZPRBJFMQEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C1)CCNC2CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.